4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile

Catalog No.
S13666980
CAS No.
M.F
C9H13NO2
M. Wt
167.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile

Product Name

4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile

IUPAC Name

4-methoxy-1-oxaspiro[2.5]octane-2-carbonitrile

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C9H13NO2/c1-11-7-4-2-3-5-9(7)8(6-10)12-9/h7-8H,2-5H2,1H3

InChI Key

XBMOKWAEMCVXKP-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC12C(O2)C#N

4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound characterized by its unique spirocyclic structure, which consists of a spiro linkage between a cyclohexane ring and an oxirane ring, with a nitrile group attached to the oxirane. The presence of the methoxy group enhances its reactivity and potential biological activity, making it a compound of interest in various fields such as medicinal chemistry and materials science. Its molecular formula is C11H13NOC_{11}H_{13}NO with a molecular weight of approximately 189.23 g/mol.

  • Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
  • Reduction: Reduction reactions can convert the nitrile group into an amine or other functional groups.
  • Substitution: The nitrile group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride or potassium tert-butoxide for substitution reactions .

The synthesis of 4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile typically involves several key steps:

  • Formation of Spiro Linkage: This is often achieved through cyclization reactions involving a suitable cyclohexanone derivative and an epoxide under basic conditions.
  • Introduction of Nitrile Group: The nitrile group is typically introduced via nucleophilic substitution using cyanide sources such as sodium cyanide or potassium cyanide.

The reaction conditions are optimized for yield and purity, often requiring purification techniques like recrystallization or chromatography .

4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a potential precursor for drug development due to its unique structure and biological activity.
  • Material Science: The compound can be utilized in developing new materials with specific properties.
  • Chemical Research: It acts as a building block for synthesizing more complex molecules in organic chemistry .

Studies focusing on the interaction of 4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile with biological systems are crucial for understanding its potential therapeutic applications. Preliminary research suggests that its unique structure may allow it to bind selectively to certain enzymes or receptors, modulating their activity and leading to desired biological outcomes .

Several compounds share structural similarities with 4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile, highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
1-Oxaspiro[2.5]octane-2-carbonitrileSimilar spirocyclic structure but lacks the methoxy groupAbsence of methoxy affects reactivity
6-Methyl-1-oxaspiro[2.5]octaneSimilar core structure with a methyl groupDifferent functional group impacts properties
4-(Propan-2-yl)-1-oxaspiro[2.5]octaneContains an isopropyl group instead of methoxyDistinct side chain influences chemical behavior
1,6-Dioxaspiro[2.5]octaneDifferent functional groups within the spirocyclic frameworkVariations in functional groups alter reactivity

The presence of the methoxy group in 4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile is significant as it enhances both chemical reactivity and potential biological interactions compared to these similar compounds .

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

167.094628657 g/mol

Monoisotopic Mass

167.094628657 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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